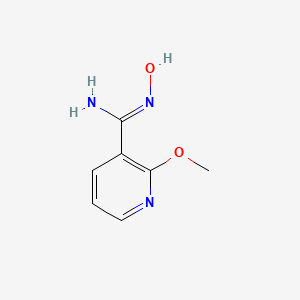

N-hydroxy-2-methoxypyridine-3-carboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

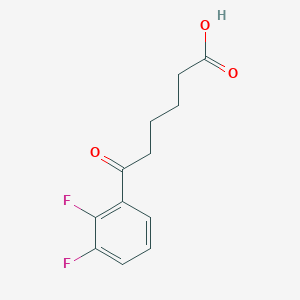

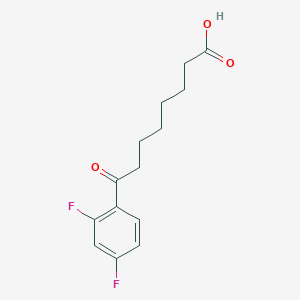

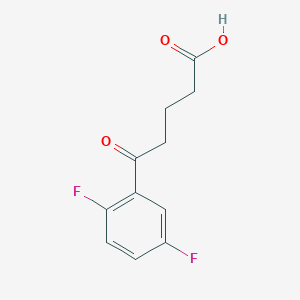

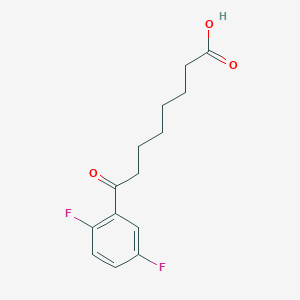

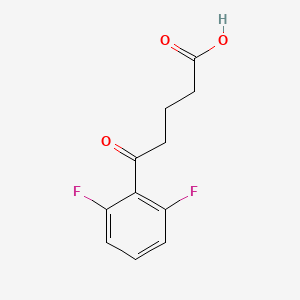

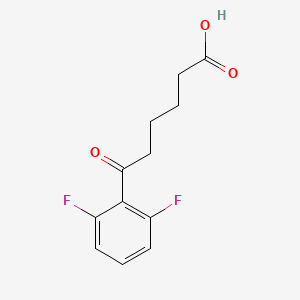

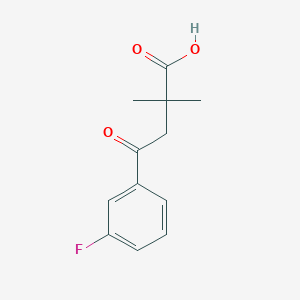

The molecular structure of N-hydroxy-2-methoxypyridine-3-carboximidamide is represented by the formula C7H9N3O2. The compound has a molecular weight of 167.17 g/mol.Scientific Research Applications

Copper and Zinc Extraction

- Copper Recovery from Chloride Solutions : N′-alkyloxypyridine-2-, -3-, and -4-carboximidamides, similar in structure to N-hydroxy-2-methoxypyridine-3-carboximidamide, have been used to extract copper(II) from chloride solutions. This study explored the impact of extractant structure, metal concentration, and chloride ions on the extraction process, revealing that these compounds can form complexes with copper(II) and chloride (Wojciechowska, Wieszczycka, Aksamitowski, & Wojciechowska, 2017).

- Zinc(II) Extraction : Similar compounds were also effective in extracting zinc(II) from acidic chloride solutions. The study showed that the extraction abilities increased with higher chloride ion concentrations (Wojciechowska, Wieszczycka, & Wojciechowska, 2017).

Crystal Structures and Chemical Properties

- Crystal Structures of Derivatives : The crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide were studied. These compounds are linked by intermolecular hydrogen bonding, forming distinct molecular structures (Meva, Prior, Evans, & Mang, 2017).

Chromium(VI) Reduction

- Elimination of Carcinogenic Chromium(VI) : A study utilized a novel complexing agent, N,N-dihexyl-N′-hydroxypyridine-2-carboximidamide, for the reduction of carcinogenic chromium from aqueous solutions. This compound showed fast and efficient reduction capabilities (Wójcik, Wieszczycka, Aksamitowski, & Zembrzuska, 2020).

Pharmaceutical Research

- Discovery of Selective Met Kinase Inhibitor : Although related to pharmaceutical research, it's important to note a study on N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which are potent and selective Met kinase inhibitors. This research led to the advancement of a compound into phase I clinical trials (Schroeder et al., 2009).

Synthetic Chemistry

- Synthesis of Alkyl 5-Hydroxy-pyridin- and Pyrimidin-2-yl Acetate : A study described the synthesis of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and its analogs, demonstrating an efficient approach for the synthesis of these compounds (Morgentin, Jung, Lamorlette, Maudet, Ménard, Plé, Pasquet, & Renaud, 2009).

Antibacterial and Antifungal Agents

- Synthesis of New Oxadiazole Derivatives : N'-hydroxy-7-methoxy-2-oxo-2H-chromene-3-carboximidamide and related compounds were synthesized and screened for antibacterial and antifungal activities. This research highlights the potential of these compounds as antimicrobial agents (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).

Safety and Hazards

According to the safety data sheet, N-hydroxy-2-methoxypyridine-3-carboximidamide should not be released into the environment . In case of contact, it is advised to wash the affected area with copious amounts of water . If inhaled, the victim should be moved to fresh air . The compound is not intended for human or veterinary use.

properties

IUPAC Name |

N'-hydroxy-2-methoxypyridine-3-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-7-5(6(8)10-11)3-2-4-9-7/h2-4,11H,1H3,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYUQMMNNYGOOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC=N1)/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-hydroxy-2-methoxypyridine-3-carboximidamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.